molecular formula C16H21NO3 B13978272 Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13978272
M. Wt: 275.34 g/mol
InChI Key: ADTYBUNFAYNIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction where two rings are connected by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the use of commercially available reagents. One common method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and potentially using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: A related compound with similar structural features but without the benzyl group.

    2-oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and oxygen/nitrogen placement.

    2,7-diazaspiro[4.5]decane: A spiro compound with two nitrogen atoms in the ring system.

Uniqueness

Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The combination of the spiro structure and the benzyl group makes it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C16H21NO3/c18-15(20-12-14-4-2-1-3-5-14)17-9-6-16(13-17)7-10-19-11-8-16/h1-5H,6-13H2

InChI Key

ADTYBUNFAYNIMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCOCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.